molecular formula C19H28N2O6S B4020245 ethyl 1-[2-(4-methoxy-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxylate

ethyl 1-[2-(4-methoxy-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxylate

Cat. No.: B4020245
M. Wt: 412.5 g/mol
InChI Key: PGBCHFAHYVWSKW-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-methoxy-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a methoxy group, and a methylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(4-methoxy-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxylate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the methoxy and methylsulfonyl groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: This step may involve methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Introduction of the Methylsulfonyl Group: This can be done through sulfonylation reactions using reagents like methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(4-methoxy-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: May be explored for its pharmacological properties and potential therapeutic uses.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(4-methoxy-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfonyl groups may play a role in its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[2-(4-methoxyanilino)propanoyl]piperidine-4-carboxylate
  • Ethyl 1-[2-(4-methylsulfonylanilino)propanoyl]piperidine-4-carboxylate

Uniqueness

Ethyl 1-[2-(4-methoxy-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxylate is unique due to the presence of both methoxy and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

ethyl 1-[2-(4-methoxy-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6S/c1-5-27-19(23)15-10-12-20(13-11-15)18(22)14(2)21(28(4,24)25)16-6-8-17(26-3)9-7-16/h6-9,14-15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBCHFAHYVWSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-[2-(4-methoxy-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxylate
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ethyl 1-[2-(4-methoxy-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxylate
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